molecular formula C48H40O10 B12500385 4,4',4'',4'''-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetrayl)tetrabenzaldehyde

4,4',4'',4'''-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetrayl)tetrabenzaldehyde

Cat. No.: B12500385
M. Wt: 776.8 g/mol
InChI Key: VTZGTZDLVDJVIB-UHFFFAOYSA-N
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Description

4,4’,4’‘,4’‘’-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetrayl)tetrabenzaldehyde is a complex organic compound with the molecular formula C48H40O10 and a molecular weight of 776.84 g/mol . This compound is characterized by its unique structure, which includes multiple benzene rings and oxygen atoms arranged in a cyclic pattern. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’‘,4’‘’-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetrayl)tetrabenzaldehyde typically involves the reaction of dibenzo-18-crown-6 with benzaldehyde derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include multiple steps, such as purification and crystallization, to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4,4’,4’‘,4’‘’-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetrayl)tetrabenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4,4’,4’‘,4’‘’-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetrayl)tetrabenzaldehyde has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4,4’,4’‘,4’‘’-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetrayl)tetrabenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4,4’,4’‘,4’‘’-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetrayl)tetrabenzaldehyde include:

Uniqueness

The uniqueness of 4,4’,4’‘,4’‘’-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetrayl)tetrabenzaldehyde lies in its combination of multiple benzene rings and oxygen atoms, which confer distinctive chemical properties and reactivity. This makes it valuable for various research and industrial applications .

Properties

Molecular Formula

C48H40O10

Molecular Weight

776.8 g/mol

IUPAC Name

4-[12,24,25-tris(4-formylphenyl)-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaen-11-yl]benzaldehyde

InChI

InChI=1S/C48H40O10/c49-29-33-1-9-37(10-2-33)41-25-45-46(26-42(41)38-11-3-34(30-50)4-12-38)56-22-18-54-20-24-58-48-28-44(40-15-7-36(32-52)8-16-40)43(39-13-5-35(31-51)6-14-39)27-47(48)57-23-19-53-17-21-55-45/h1-16,25-32H,17-24H2

InChI Key

VTZGTZDLVDJVIB-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C(=C2)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O)OCCOCCOC5=C(C=C(C(=C5)C6=CC=C(C=C6)C=O)C7=CC=C(C=C7)C=O)OCCO1

Origin of Product

United States

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